BE“GHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Characterization
of N-(cyclopropylmethyl)cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

N-
Compound Name: (cyclopropylmethyl)cyclohexanami
ne
CAS No.: 99175-40-3
Cat. No.: B1270933

Executive Summary & Chemical Context[1][2][3][4]

N-(cyclopropylmethyl)cyclohexanamine (

, MW 153.[1]27) is a critical secondary amine intermediate, frequently utilized in the synthesis
of N-methyl-D-aspartate (NMDA) receptor antagonists, sigma receptor ligands, and analgesic
pharmacophores.[1] Its structure combines a flexible cyclohexyl ring with a rigid, strained
cyclopropylmethyl moiety.

This guide provides a definitive spectroscopic atlas for researchers. Unlike simple aliphatic
amines, the cyclopropyl group introduces unique magnetic anisotropy and vibrational modes
that must be carefully distinguished from impurities during drug development workflows.

Structural Data
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Property Value

IUPAC Name N-(cyclopropylmethyl)cyclohexanamine

Molecular Formula

Molecular Weight 153.27 g/mol

Exact Mass 153.1517

Secondary Amine (
Key Moiety
), Cyclopropane Ring

Synthesis Context & Impurity Profile

To accurately interpret spectra, one must understand the synthesis origin. This compound is
typically generated via Reductive Amination [1].[1][2]

» Route A: Cyclohexylamine + Cyclopropanecarbaldehyde + Reducing Agent (e.g.,
)[1]

» Route B: Cyclohexanone + (Aminomethyl)cyclopropane + Reducing Agent.[1]

Spectroscopic Implications:

o Residual Carbonyls: Look for signals at ~1715 cm~1 (IR) or ~200 ppm (*3C NMR) indicating
unreacted aldehyde/ketone.[1]

o Over-alkylation:[1] Tertiary amine impurities (N,N-bis(cyclopropylmethyl)cyclohexanamine)
will lack the N-H stretch in IR and show integrated proton counts inconsistent with a
secondary amine.[1]

Mass Spectrometry (MS) Analysis[1][5][7][8]
The mass spectrum of secondary amines is dominated by

-cleavage.[1] For N-(cyclopropylmethyl)cyclohexanamine, the fragmentation pattern is
predictable and serves as a primary identification fingerprint.[1]
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Fragmentation Logic

The molecular ion (

, m/z 153) is typically weak due to the stability of the fragment ions. The ionization occurs at the
nitrogen lone pair, triggering cleavage of the C-C bonds adjacent (

) to the nitrogen.[3]

Dominant Pathways:
e Loss of Cyclopropyl radical (

, 41 Da): Cleavage of the exocyclic bond.

o Fragment:
o m/z: 112 (Major Peak)[1]
e Loss of Cyclohexyl radical (

, 83 Da):

o Fragment:

(Resonance stabilized)

o m/z: 70 (Often the Base Peak due to loss of larger alkyl group) [2]

MS Data Table (El, 70 eV)
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m/z Intensity Assignment Mechanism

153 Weak (<10%) Radical Cation

(Molecular lon)

112 High -cleavage (loss of

cyclopropyl)
. Complex

110 Medium $M-C _3H_7]"+$
rearrangement

70 Base (100%) -cleavage (loss of
cyclohexyl)

) Ring fragmentation

56 High
(Cyclohexyl)

41 Medium Cyclopropyl cation

Infrared Spectroscopy (IR)[1][5][6][8][9][10]

The IR spectrum is characterized by the dichotomy between the strained cyclopropyl C-H
bonds and the relaxed cyclohexyl C-H bonds.

Key Absorption Bands
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Wavenumber (cm~?)

Vibration Mode

Diagnostic Note

Single band confirms

3310 - 3350 N-H Stretch (weak) amine.[1] Absence indicates
tertiary impurity.
Critical ID. Strained C-H bonds
absorb >3000 cm™1, similar to
3000 - 3080 C-H Stretch (Cyclopropyl) )
alkenes but without C=C
bands [3].[1]
Strong asymmetric/symmetric
2920 - 2850 C-H Stretch (Aliphatic) stretches of Cyclohexyl
1450 - 1465 Overlap of cyclohexyl and
Scissoring methylene linker.
) ) Characteristic skeletal vibration
1020 - 1040 Ring Breathing

of the cyclopropane ring.[1]

Nuclear Magnetic Resonance (NMR)[1][5][8][9][11]

NMR is the gold standard for purity assessment. The data below assumes

solvent with TMS as internal standard (

ppm).

'H NMR (400 MHz, )

The cyclopropyl protons provide the most distinct signals, appearing upfield (close to O ppm)

due to the ring current anisotropy shielding effects.[1]
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Shift (
Multiplicity Integral Assignment Interpretation
» Ppm)
High Field
Cyclopropyl Diagnostic.
0.08 - 0.15 Multiplet (m) 2H )
(cis) Unique to
cyclopropane.[1]
Cyclopropyl Distinctive
0.45-0.52 Multiplet (m) 2H shielding pattern.
(trans) [1]
Methine proton
) of the three-
0.90-1.05 Multiplet (m) 1H Cyclopropyl CH )
membered ring.
[1]
] Cyclohexyl Axial protons +
1.05-1.30 Multiplet (m) ~5H
C4 protons.[1]
Equatorial
1.55-1.90 Multiplet (m) ~5H Cyclohexyl protons + C4
protons.[1]
(Triplet of Hz.[1] Alpha to
riplet o
2.38 - 2.45 | P 1H Cyclohexyl N-CH nitrogen. [1][4][3]
triplets)
[5]
Hz.[1] C t
Doublet ( z.[1] Connects
2.50 2H amine to
) cyclopropyl.[1][2]
[41[6]
Exchangeable
Broad ( ]
~1.5 (varies) 1H N-H with
)
13C NMR (100 MHz, )
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Shift (
Carbon Type Assignment
» Ppm)
Cyclopropyl ring carbons (Ver
35-4.0 y PropyTing (very
shielded).[1]
11.2 CH Cyclopropyl methine.[1]
25.1 Cyclohexyl C3/C5.[1]
26.3 Cyclohexyl C4.[1]
33.8 Cyclohexyl C2/C6.[1]
54.5 (Linker).[1]
Cyclohexyl
56.8 CH

(Alpha to N).[1]

Analyst Note: The chemical shift of the

linker (54.5 ppm) is a critical quality attribute. If this shifts significantly (>2 ppm),
suspect protonation (salt formation) or incorrect alkylation [4].[1]

Structural Elucidation Workflow

The following decision tree outlines the logical process for confirming the identity of N-
(cyclopropylmethyl)cyclohexanamine in a research setting.
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Crude Sample
(Reductive Amination)

Step 1: IR Screening
Check 3000-3080 cm—*

Band Present?

Yes (Cyclopropyl C-H)

Step 2: 1H NMR (CDCls)

Check 0.0 - 0.6 ppm region

Upfield Signals
(4H total)?

es No (Ring Opening?)

Step 3: MS (El)
Check m/z 70 & 112

Step 4: Purity Check
Integration Ratio
Cyclopropyl(4H) : Cyclohexyl-N(1H)

Ratio 4:1 Ratio < 4:1

Valid Identity Reject/Repurify
Release for Assay (Check Starting Materials)

Click to download full resolution via product page
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Figure 1: Step-by-step logic flow for spectroscopic validation of N-

(cyclopropylmethyl)cyclohexanamine.

Experimental Protocol: NMR Sample Preparation

To ensure the reproducibility of the shifts listed above, follow this specific protocol.

Solvent Selection: Use

(Chloroform-d) neutralized with basic alumina or silver foil if the amine is sensitive to acid
traces (which cause peak broadening of the N-H and alpha-protons).[1]

Concentration: Dissolve 10-15 mg of the amine oil in 0.6 mL of solvent. High concentrations
can cause H-bonding shifts.[1]

Shaking: Invert the tube 10 times to ensure homogeneity.
Acquisition:
o Set relaxation delay (

) to
seconds to allow full relaxation of the rigid cyclopropy! protons.

o Acquire 16 scans for 1H; 256 scans for 13C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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